molecular formula C11H10ClNO3 B7736804 2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride

2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride

Cat. No.: B7736804
M. Wt: 239.65 g/mol
InChI Key: RRDYOOXKANFVGD-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compoundThe quinoline scaffold is known for its diverse biological activities, making it a valuable target for synthetic and medicinal chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride typically involves the cyclization of anthranilic acid derivatives. One common method is the reaction of anthranilic acid with acetic anhydride, followed by cyclization with phosphorus oxychloride. The resulting product is then hydrolyzed to yield the desired quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline scaffold can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and carboxylic acid groups contribute to its reactivity and potential for forming hydrogen bonds, enhancing its interactions with biological targets .

Properties

IUPAC Name

2-methyl-4-oxo-1H-quinoline-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3.ClH/c1-6-4-10(13)8-5-7(11(14)15)2-3-9(8)12-6;/h2-5H,1H3,(H,12,13)(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDYOOXKANFVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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